Miltefosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Leishmaniasis

- Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Miltefosine is a well-established treatment for visceral leishmaniasis (VL), the most severe form of the disease.

- Studies have shown miltefosine's effectiveness against Leishmania parasites. One such study demonstrated a reduction in parasite load and clinical improvement in dogs infected with Leishmania infantum PubMed: .

Investigation of Anti-Cancer Properties

- Miltefosine's potential anti-cancer properties are a subject of ongoing research. Studies have explored its effects on various cancer cell lines, showing promise in disrupting cancer cell growth and inducing cell death [source needed].

- The exact mechanisms by which miltefosine might exert anti-cancer effects are still under investigation. Further research is needed to determine its efficacy and safety in cancer treatment.

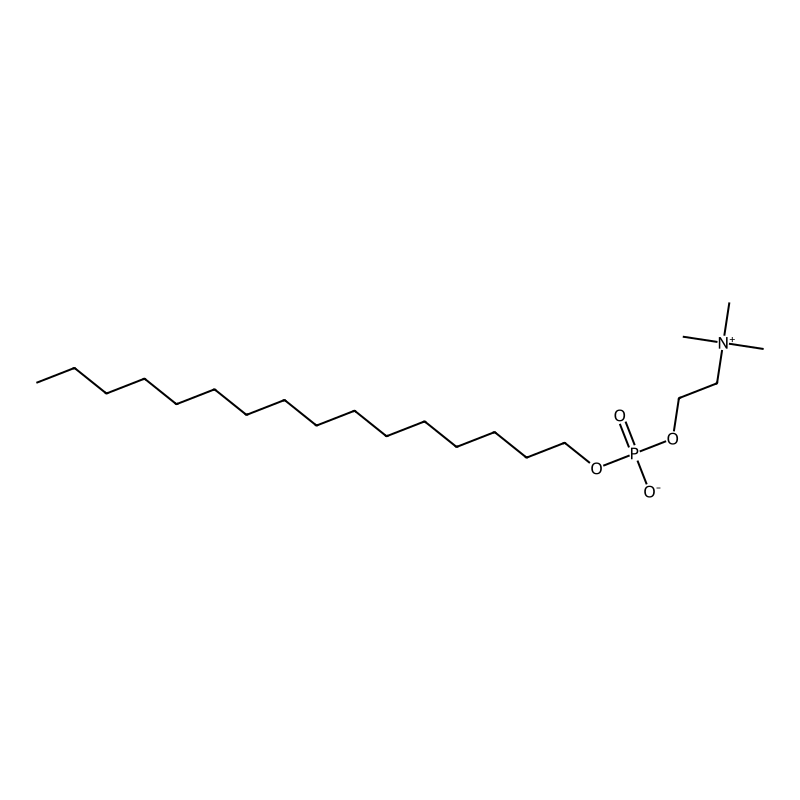

Miltefosine is an alkylphosphocholine compound with the chemical formula C21H46NO4P and a CAS registry number of 58066-85-6. It is primarily recognized for its role as an antileishmanial agent, being the first oral medication approved for the treatment of visceral leishmaniasis, cutaneous leishmaniasis, and mucosal leishmaniasis. The compound was initially licensed in India in 2002 and later received approval in the United States in 2014 under the brand name Impavido . Miltefosine has demonstrated efficacy against various Leishmania species and has also been investigated for its potential against other pathogens, including Trypanosoma cruzi and certain cancer cells .

The exact mechanism by which Miltefosine kills Leishmania parasites is still under investigation []. However, several proposed mechanisms exist:

- Disruption of mitochondrial function: Miltefosine may inhibit cytochrome-c oxidase, an enzyme essential for the parasite's energy production, leading to cell death.

- Interference with lipid metabolism: The phosphocholine group might disrupt the parasite's cell membrane by integrating into its phospholipid bilayer, affecting its integrity and function [].

- Induction of apoptosis: Miltefosine may trigger programmed cell death (apoptosis) in Leishmania parasites.

Miltefosine undergoes metabolic reactions primarily through phospholipase D, which hydrolyzes it to release choline and other metabolites. This process contributes to its biological activity by affecting phospholipid metabolism and membrane integrity of target cells . The compound exhibits a long elimination half-life, ranging from 7.05 days to 30.9 days, which allows for sustained therapeutic effects but also raises concerns regarding accumulation during treatment .

The biological activity of miltefosine is attributed to its ability to disrupt lipid-dependent signaling pathways and induce apoptosis in various pathogens. It inhibits cytochrome-c oxidase within mitochondria, leading to mitochondrial dysfunction and apoptosis-like cell death in Leishmania parasites . Additionally, miltefosine enhances macrophage production of interferon-gamma, boosting the immune response against infections . Its antineoplastic properties are linked to inhibition of phosphatidylcholine biosynthesis and interference with important intracellular signaling pathways such as the PI3K/Akt/mTOR pathway .

The synthesis of miltefosine involves several steps starting from simple phosphocholine derivatives. The process typically includes alkylation reactions where long-chain fatty alcohols are reacted with phosphocholine derivatives under controlled conditions. This method allows for the introduction of alkyl groups that enhance the compound's biological activity against parasites and cancer cells . Detailed synthetic routes may vary based on specific laboratory protocols but generally follow established organic chemistry techniques.

Miltefosine is primarily used for treating leishmaniasis, particularly visceral leishmaniasis, which can be fatal if untreated. The standard dosage involves administering 50 mg capsules twice or three times daily for 28 days . Beyond its antileishmanial applications, miltefosine has been explored for potential use against other parasitic infections and certain types of cancer due to its broad-spectrum activity against various pathogens .

Miltefosine belongs to a class of compounds known as alkylphosphocholines. Other similar compounds include:

- Hexadecylphosphocholine: An analog that exhibits similar mechanisms but is primarily studied for its anticancer properties.

- Edelfosine: Another alkylphosphocholine with notable anti-tumor activity and effects on cell membrane dynamics.

- Perifosine: A synthetic alkylphospholipid that also targets cancer cells and shares some pharmacological properties with miltefosine.

Comparison TableCompound Primary Use Mechanism of Action Unique Features Miltefosine Antileishmanial agent Disrupts lipid metabolism; induces apoptosis First oral treatment for leishmaniasis Hexadecylphosphocholine Anticancer research Alters membrane dynamics; induces cell death Primarily studied for cancer therapy Edelfosine Anticancer agent Affects cell membrane integrity Notable anti-tumor effects; less focus on infections Perifosine Cancer treatment Inhibits cell survival pathways Investigated in various cancer types

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Miltefosine | Antileishmanial agent | Disrupts lipid metabolism; induces apoptosis | First oral treatment for leishmaniasis |

| Hexadecylphosphocholine | Anticancer research | Alters membrane dynamics; induces cell death | Primarily studied for cancer therapy |

| Edelfosine | Anticancer agent | Affects cell membrane integrity | Notable anti-tumor effects; less focus on infections |

| Perifosine | Cancer treatment | Inhibits cell survival pathways | Investigated in various cancer types |

Miltefosine's uniqueness lies in its established role as an oral treatment specifically targeting leishmaniasis, while similar compounds have primarily been explored for their anticancer properties without significant use in treating parasitic infections .

| Property/Aspect | Detail |

|---|---|

| Chemical Class | Alkylphosphocholine (hexadecylphosphocholine) |

| Primary Use | Treatment of visceral, cutaneous, and mucocutaneous leishmaniasis |

| Secondary Use | Rare amoeba infections (Naegleria fowleri, Acanthamoeba) |

| WHO Status | Listed on the Model List of Essential Medicines (2011) |

| Analogues | Perifosine, erufosine (structurally similar APCs) |

Table 1: Comparative Analysis of Miltefosine and Analogues

| Compound | Chemical Structure Variations | Antileishmanial Activity | Key Advantages Over Miltefosine |

|---|---|---|---|

| Miltefosine | Hexadecyl chain + choline moiety | High (EC₅₀: 6–17 µM) | Oral bioavailability |

| Perifosine | Octadecyl chain + piperidinium group | Moderate | Reduced gastrointestinal toxicity |

| Erufosine | Erucyl chain (longer unsaturated chain) | Moderate | Enhanced membrane disruption |

Miltefosine’s efficacy against Leishmania species is attributed to its ability to inhibit phospholipid biosynthesis and induce apoptosis-like processes in parasites. Its role in treating free-living amoeba infections, such as primary amebic meningoencephalitis (PAM), underscores its broad antiparasitic profile.

Traditional Multi-Step Organic Synthesis

Traditional organic synthesis approaches for miltefosine typically involve multi-step procedures utilizing phosphorus-containing reagents and choline derivatives. The most established method employs phosphorus oxychloride as a key phosphorylating agent in combination with choline chloride and long-chain alcohols [1].

Primary Synthesis Route

The conventional synthesis begins with the reaction of choline chloride with phosphorus oxychloride to form an intermediate phosphoryl compound. This intermediate is subsequently reacted with hexadecanol (cetyl alcohol) under controlled conditions. The reaction proceeds in a solvent system consisting of chloroform, acetonitrile, and isopropanol at elevated temperatures of approximately 70°C [1].

The mechanism involves initial formation of a phosphoryl chloride intermediate, followed by nucleophilic substitution with the long-chain alcohol. Subsequent treatment with aqueous trimethylamine facilitates conversion to the final phosphocholine product with an overall yield of 81% [1].

Alternative Traditional Approaches

A notable three-step synthesis method utilizes 2-chloro-3-methyl-1,3,2-oxazaphosphacyclopentane as a starting heterocycle [2]. This approach involves reaction with long-chain alcohols at low temperatures, followed by dinitrogen tetroxide oxidation and acid hydrolysis. The method achieves overall yields of 73-86% and offers advantages in terms of alcohol conservation and reaction efficiency [2].

Another established route employs 2-chloro-1,3,2-dioxaphospholane derivatives, which react with n-alkanols under basic conditions. This method demonstrates high efficiency with the phosphorus heterocycle acting as a pre-constructed framework, eliminating waste associated with traditional phosphorylation approaches [3].

Radiolabeled Synthesis

For pharmacokinetic and biochemical studies, hexadecylphospho[methyl-¹⁴C]-choline has been synthesized in two steps from the tetra-n-butylammonium salt of phosphoryl[methyl-¹⁴C]-choline and 1-bromohexadecane. This radioactive synthesis achieves total yields of 35% for labeled compounds and 40% for non-radioactive variants [4].

| Synthesis Method | Starting Materials | Yield (%) | Key Features |

|---|---|---|---|

| Phosphorus Oxychloride Route | Choline chloride, POCl₃, hexadecanol | 81 | Standard industrial method |

| Oxazaphosphacyclopentane Route | 2-chloro-3-methyl-1,3,2-oxazaphosphacyclopentane | 73-86 | Alcohol-conserving approach |

| Dioxaphospholane Method | 2-chloro-1,3,2-dioxaphospholane, n-alkanols | Good yields | Pre-constructed phosphorus framework |

Continuous Flow Chemistry Approaches

Continuous flow chemistry represents a significant advancement in miltefosine synthesis, offering enhanced efficiency, reduced reaction times, and improved safety profiles compared to traditional batch processing.

Advanced Multi-Step Flow Synthesis

The first reported continuous flow synthesis of miltefosine was developed by Patil et al., achieving a four-step chemical transformation with an overall yield of 58% and a total residence time of 34 minutes [5] [6]. This represents a dramatic improvement over traditional batch protocols that require 15 hours for completion.

The flow synthesis operates at a laboratory scale production rate of 10 grams per hour, which translates to sufficient capacity to treat 4800 patients per day [5] [6]. The process utilizes simple tubular reactors operated in a telescopic mode, where the first three reaction steps proceed consecutively without intermediate isolation.

Flow Chemistry Advantages

Flow chemistry provides several critical advantages over batch synthesis:

- Enhanced Heat and Mass Transfer: Efficient heat exchange enables precise temperature control and uniform reaction conditions [7]

- Reproducibility: Consistent reaction parameters ensure high product quality and minimal batch-to-batch variation [7]

- Scalability: Easy transition from laboratory to production scales without major process modifications [7]

- Safety: Reduced handling of hazardous intermediates and improved containment of reactive species [8]

Membrane-Based Separation Integration

The flow synthesis incorporates membrane-based liquid-liquid separators for continuous workup. These separators utilize microporous membranes with controlled pressure differentials to achieve phase separation. The system demonstrates high efficiency with aqueous phase recovery containing less than 1% of the organic phase concentration [8].

The membrane separation operates with twelve scaled-up separators, each equipped with 8.57 cm² of membrane area to accommodate flow rates of 10-1000 mL/h. The Laplace pressure in membrane pores is carefully controlled to maintain separation efficiency [8].

Mechanochemical Synthesis Techniques

Mechanochemical synthesis represents an innovative solvent-free approach that has been successfully integrated into continuous flow processes for miltefosine production.

Continuous Mechanochemical Processing

The integration of continuous mechanochemistry with flow chemistry represents a breakthrough in green synthesis methodology [5] [6]. In the final step of the flow synthesis, the product precipitated from the third reaction step undergoes continuous mechanochemical synthesis to form the final miltefosine product.

This mechanochemical approach eliminates the need for additional solvents in the final transformation step, contributing to the overall environmental sustainability of the process. The technique involves solid-state reactions where mechanical energy facilitates chemical transformations without requiring dissolution in organic solvents.

Solid-State Crystallization

The mechanochemical step serves a dual purpose of chemical transformation and product crystallization. The precipitation-induced crystallization from the third step provides pre-organized material that undergoes efficient mechanochemical processing. This approach ensures high purity of the final product while minimizing solvent usage [5] [6].

Green Chemistry Benefits

Mechanochemical synthesis aligns with green chemistry principles by:

- Eliminating organic solvent requirements in final processing steps

- Reducing overall process environmental impact

- Enabling continuous processing without intermediate isolation

- Improving atom economy through direct solid-state transformations

Purification and Isolation Strategies

Effective purification and isolation strategies are critical for obtaining high-purity miltefosine suitable for pharmaceutical applications. Multiple complementary techniques have been developed to address different synthesis scales and purity requirements.

Flash Column Chromatography

Flash column chromatography represents the most widely used purification method for miltefosine synthesis. The technique employs silica gel as the stationary phase with carefully optimized mobile phase compositions. The standard elution system utilizes dichloromethane/methanol/water gradients, typically progressing from 75:22:3 to 45:45:10 ratios [1].

This method achieves high resolution separation of miltefosine from synthetic impurities and demonstrates excellent scalability for both laboratory and production-scale purification. The technique is particularly effective for removing unreacted starting materials and phosphorus-containing byproducts.

Reverse-Phase High-Performance Liquid Chromatography

For analytical applications and high-purity requirements, reverse-phase HPLC using C18 stationary phases provides superior resolution. The mobile phase consists of 10 mM ammonia in 95% methanol, which accommodates the zwitterionic nature of miltefosine and ensures proper peak shape [9].

HPLC methods demonstrate recovery rates exceeding 97% and enable quantification at nanogram levels. The technique is particularly valuable for pharmaceutical analysis and quality control applications [10] [9].

Crystallization and Recrystallization Methods

Crystallization techniques provide cost-effective purification suitable for large-scale production. Miltefosine readily crystallizes from various solvent systems including acetone, methanol, and chloroform/toluene mixtures [11] [12].

The compound naturally forms monohydrate crystals with water playing an integral structural role. X-ray crystallographic studies reveal that water molecules act as hydrogen-bond bridges between phosphocholine head groups, with hydrogen-bonded distances of 2.805(6) and 2.812(6) Å [11] [13].

Recrystallization protocols typically involve:

- Hot dissolution in an appropriate solvent

- Slow cooling to room temperature to promote crystal growth

- Ice bath cooling for maximum crystal recovery

- Filtration and washing with cold solvent [12]

Specialized Extraction Techniques

For biological and analytical applications, solid-phase extraction methods have been developed using methanol extraction from complex matrices. These techniques achieve recovery rates exceeding 97% and provide effective sample cleanup for downstream analysis [14].

Liquid-liquid extraction methods are employed in flow chemistry applications, achieving 99.4% extraction efficiency with minimal cross-contamination between phases [7]. These techniques are particularly valuable for continuous processing applications where automated separation is required.

| Purification Method | Recovery Rate | Applications | Key Advantages |

|---|---|---|---|

| Flash Column Chromatography | 81% | Synthesis purification | High resolution, scalable |

| Reverse-Phase HPLC | >97% | Analytical quantification | High sensitivity, reproducible |

| Crystallization | Variable | Product isolation | Simple, cost-effective |

| Solid-Phase Extraction | >97% | Biological samples | Sample cleanup, concentration |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (18.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (79.59%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (20.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (18.37%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Miltefosine is an orally- and topically-active alkyl-phosphocholine compound with potential antineoplastic activity. Miltefosine targets cellular membranes, modulating cell membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. As an immunomodulator, miltefosine stimulates T-cells, macrophages and the expression of interleukin 3 (IL-3), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon gamma (INF-gamma). (NCI04)

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01C - Agents against leishmaniasis and trypanosomiasis

P01CX - Other agents against leishmaniasis and trypanosomiasis

P01CX04 - Miltefosine

Mechanism of Action

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Miltefosine is almost completely eliminated by degradation via phospholipase D. Drug keeps accumulating until the end of treatment due to the extremely slow elimination, as seen by the long elimination half lives.

Radioactivity studies have found that miltefosine has a wide distribution with high levels in the kidney, intestinal mucosa, liver, and spleen.

Plasma clearance is very low and the terminal elimination half life was found to be 84 and 159 hours in rats and dogs respectively.

Metabolism Metabolites

Wikipedia

7α-Hydroxycholesterol

Biological Half Life

Use Classification

Dates

Comparison of cardiotoxicity between N-methyl-glucamine and miltefosine in the treatment of American cutaneous leishmaniasis

Daniel Holanda Barroso, Ciro Martins Gomes, Antônia Marilene da Silva, Raimunda Nonata Ribeiro SampaioPMID: 34001400 DOI: 10.1016/j.abd.2021.02.002

Abstract

Comparative EPR spectroscopy analysis of amphotericin B and miltefosine interactions with Leishmania, erythrocyte and macrophage membranes

Lais Alonso, Sebastião Antônio Mendanha, Rodrigo Saar Gomes, Miriam Leandro Dorta, Antonio AlonsoPMID: 33894283 DOI: 10.1016/j.ejps.2021.105859

Abstract

Electron paramagnetic resonance (EPR) spectroscopy of spin labels was used to study the interactions of amphotericin B (AmB) with the plasma membrane of Leishmania (L.) amazonensis promastigotes, human erythrocytes and J774.A1 murine macrophages, in comparison with reported and novel data for miltefosine (MIL). One of the objectives of this work is to look for the relationships between the activities of these two drugs in the Leishmania parasite with their changes in the cell membrane. A spin-labeled stearic acid inserted into the cell membranes showed strong interactions with putative AmB/sterol complexes, characterized by reductions in molecular dynamics. The concentration of the drugs in the plasma membrane that reduced the cell population by 50%, and the membrane-water partition coefficient of the drugs, were assessed. These biophysical parameters enabled estimates of possible therapeutic concentrations of these two drugs in the interstitial fluids of the tissues to be made. AmB displayed higher affinity for the plasma membrane of L. amazonensis than for that of the macrophage and erythrocyte, denoting a preference for a membrane that contains ergosterol. AmB also demonstrated higher hemolytic potential than MIL for measurements on erythrocytes in both PBS and whole blood. For MIL, the EPR technique detected membrane changes induced by the drug in the same concentration range that inhibited the growth of parasites, but in the case of AmB, an 8-fold higher concentration of the ICwas necessary to observe a reduction in membrane fluidity, suggesting a better localized effect of AmB on the membrane. Taken together, the results demonstrate that the antiproliferative and cytotoxic effects of both drugs are associated with changes in cell membranes.

Investigating the Aggregation of Imported Cutaneous Leishmaniasis in Henan, Central China

Yu Ling Zhao, Su Hua Li, Xin Zhu, Rui Min Zhou, Cheng Yun Yang, Ying Liu, Yuan Na Niu, De Ling Lu, Hong Wei Zhang, Dong Yang ZhaoPMID: 33766223 DOI: 10.3967/bes2021.032

Abstract

Miltefosine for the treatment of cutaneous leishmaniasis-A pilot study from Ethiopia

Saskia van Henten, Annisa Befekadu Tesfaye, Seid Getahun Abdela, Feleke Tilahun, Helina Fikre, Jozefien Buyze, Mekibib Kassa, Lieselotte Cnops, Myrthe Pareyn, Rezika Mohammed, Florian Vogt, Ermias Diro, Johan van GriensvenPMID: 34048461 DOI: 10.1371/journal.pntd.0009460

Abstract

Cutaneous leishmaniasis (CL) in Ethiopia, caused by Leishmania aethiopica, is often severe and hard to treat compared to CL caused by other species elsewhere. Miltefosine is the only oral anti-leishmanial drug, with a favorable side-effect profile compared to routinely available sodium stibogluconate (SSG), but evidence about its use for L. aethiopica is lacking.In an observational cohort study, treatment outcomes, safety and adherence among CL patients who required systemic treatment and received miltefosine for 28 days in Boru Meda Hospital and University of Gondar Hospital were studied. Patient cure was defined as 100% flattening for non-ulcerated lesions and 100% flattening and 100% re-epithelization for ulcerated lesions. Outcomes were documented for day 28, 90 and 180, both per site, and pooled, adjusting for site as a fixed effect with effect coding. Among 94 included patients (32 in Gondar, 62 in Boru Meda), median lesion duration was 12 months, median size six cm, and mucosal involvement (46.8%) and diffuse (30.9%) lesions were common. Adherence to miltefosine was good, and side-effects were tolerable. Initial outcomes at day 28 were promising, with 68.8% and 94.0% of patients having good improvement or cure in Gondar and Boru Meda respectively. In Boru Meda, outcomes were good with 72.7% and 72.9% cure at day 90 and day 180 respectively. In Gondar, results were less promising, with only 12.5% and 26.7% cure at day 90 and day 180, although confidence intervals were wide. In pooled estimates, 48.7% of patients reached cure at day 180, and 32.3% relapsed. Outcomes were better in Boru Meda Hospital, for smaller lesions and for mucosal lesions.

Based on miltefosine's good initial response, tolerable side-effects, tablet-form, we propose to include miltefosine for future clinical trials using extended treatment schedules, combination therapy, or targeting specific subgroups.

ClinicalTrials.gov

.

Leishmania donovani chaperonin TCP1γ subunit protects miltefosine induced oxidative damage

Shailendra Yadav, Vahab Ali, Yatendra Singh, Sanjeev Kanojia, Neena GoyalPMID: 33736277 DOI: 10.1016/j.ijbiomac.2020.10.134

Abstract

T-complex protein-1 (TCP1) is a chaperonin protein known to fold various proteins like actin and tubulin. In Leishmania donovani only one subunit of TCP1 that is gamma subunit (LdTCP1γ) has been functionally characterized. It not only performs ATP dependent protein folding but is also essential for survival and virulence. The present work demonstrates that LdTCP1γ also has a role in miltefosine resistance. Overexpression of LdTCP1γ in L. donovani promastigotes results in decreased sensitivity of parasites towards miltefosine, while single-allele replacement mutants exhibited increased sensitivity as compared to wild-type promastigotes. This response was specific to miltefosine with no cross-resistance to other drugs. The LdTCP1γ-mediated drug resistance was directly related to miltefosine-induced apoptotic death of the parasite, as was evidenced by 2 to 3-fold decrease in cell death parameters in overexpressing cells and >2-fold increase in single-allele replacement mutants. Further, deciphering the mechanism revealed that resistance of overexpressing cells was associated with efficient ROS neutralization due to increased levels of thiols and upregulation of cytosolic tryparedoxin peroxidase (cTxnPx). Further, modulation of LdTCP1γ expression in parasite also modulates the levels of proinflammatory cytokine (TNF-α) and anti-inflammatory cytokine (IL-10) of the host macrophages. The study provides evidence for the involvement of a chaperonin protein LdTCP1γ in the protection against miltefosine induced oxidative damage and reveals the fundamental role of LdTCP1γ in parasite biology.The effect of oral miltefosine in treatment of antimoniate resistant anthroponotic cutaneous leishmaniasis: An uncontrolled clinical trial

Masoumeh Tayyebi, Emadodin Darchini-Maragheh, Pouran Layegh, Bita Kiafar, Vahid Mashayekhi GoyonloPMID: 33739976 DOI: 10.1371/journal.pntd.0009241

Abstract

Recent circumstantial evidence suggests increasing number of Iranian patients with cutaneous leishmaniasis (CL) who are unresponsive to meglumine antimoniate (MA), the first line of treatment in Iran. Oral meltifosine was previously reported to be effective in visceral leishmaniasis as well CL. The current study is designed to determine efficacy and safety of oral miltefosine for the treatment of anthroponotic cutaneous leishmaniasis (ACL) cases who were refractory to MA in Iran.Miltefosine was orally administered for 27 patients with MA resistant ACL with approved L.tropica infection, at a dosage of ∼2.5 mg/kg daily for 28 days. Patients were evaluated on day 14 and 28, as well as 3, 6 and 12 month post treatment follow up sessions. Laboratory data were performed and repeated at each visit. Data were analyzed using SPSS version 17. Twenty-seven patients including 16 men (59.25%) and 11 women (40.74%) with mean age of 28.56 ± 4.8 (range 3-54 years old) were enrolled. Total number of lesions were 42 (1-4 in each patient). Most of lesions were on face (76.19%). Mean lesions' induration size was 2.38 ± 0.73 cm at the base-line which significantly decreased to1.31 ± 0.58 cm and 0.61 ±0.49 cm after 14 and 28 days of therapy, respectively (p value <0.05). At 12-months follow-up post treatment, 22 patients had definite/partial cure (81.48%) including 17 definitely cured patients, corresponding to a cure rate of 68% on per protocol analysis, and 62.96% according to intention to treat analysis. Recurrence of lesion was only occurred in one patient (3.70%). Nausea was the most subjective complication during the therapy (33.33%).

Oral miltefosine could be an effective alternative for the treatment of MA-resistant ACL.

Serious adverse events following treatment of visceral leishmaniasis: A systematic review and meta-analysis

Sauman Singh-Phulgenda, Prabin Dahal, Roland Ngu, Brittany J Maguire, Alice Hawryszkiewycz, Sumayyah Rashan, Matthew Brack, Christine M Halleux, Fabiana Alves, Kasia Stepniewska, Piero L Olliaro, Philippe J GuerinPMID: 33780461 DOI: 10.1371/journal.pntd.0009302

Abstract

Despite a historical association with poor tolerability, a comprehensive review on safety of antileishmanial chemotherapies is lacking. We carried out an update of a previous systematic review of all published clinical trials in visceral leishmaniasis (VL) from 1980 to 2019 to document any reported serious adverse events (SAEs).For this updated systematic review, we searched the following databases from 1st Jan 2016 through 2nd of May 2019: PUBMED, Embase, Scopus, Web of Science, Cochrane, clinicaltrials.gov, WHO ICTRP, and the Global Index Medicus. We included randomised and non-randomised interventional studies aimed at assessing therapeutic efficacy and extracted the number of SAEs reported within the first 30 days of treatment initiation. The incidence rate of death (IRD) from individual treatment arms were combined in a meta-analysis using random effects Poisson regression.

We identified 157 published studies enrolling 35,376 patients in 347 treatment arms. Pentavalent antimony was administered in 74 (21.3%), multiple-dose liposomal amphotericin B (L-AmB) in 52 (15.0%), amphotericin b deoxycholate in 51 (14.7%), miltefosine in 33 (9.5%), amphotericin b fat/lipid/colloid/cholesterol in 31 (8.9%), and single-dose L-AmB in 17 (4.9%) arms. There was a total of 804 SAEs reported of which 793 (including 428 deaths) were extracted at study arm level (11 SAEs were reported at study level only). During the first 30 days, there were 285 (66.6%) deaths with the overall IRD estimated at 0.068 [95% confidence interval (CI): 0.041-0.114; I2 = 81.4%; 95% prediction interval (PI): 0.001-2.779] per 1,000 person-days at risk; the rate was 0.628 [95% CI: 0.368-1.021; I2 = 82.5%] in Eastern Africa, and 0.041 [95% CI: 0.021-0.081; I2 = 68.1%] in the Indian Subcontinent. In 21 study arms which clearly indicated allowing the inclusion of patients with HIV co-infections the IRD was 0.575 [95% CI: 0.244-1.355; I2 = 91.9%] compared to 0.043 [95% CI: 0.020-0.090; I2 = 62.5%] in 160 arms which excluded HIV co-infections.

Mortality within the first 30 days of VL treatment initiation was a rarely reported event in clinical trials with an overall estimated rate of 0.068 deaths per 1,000 person-days at risk, though it varied across regions and patient populations. These estimates may serve as a benchmark for future trials against which mortality data from prospective and pharmacovigilance studies can be compared. The methodological limitations exposed by our review support the need to assemble individual patient data (IPD) to conduct robust IPD meta-analyses and generate stronger evidence from existing trials to support treatment guidelines and guide future research.

Preparation, Pharmacokinetics, and Antitumor Potential of Miltefosine-Loaded Nanostructured Lipid Carriers

Guo Yu, Zakir Ali, Anam Sajjad Khan, Kalim Ullah, Humzah Jamshaid, Alam Zeb, Muhammad Imran, Sadia Sarwar, Han-Gon Choi, Fakhar Ud DinPMID: 34012260 DOI: 10.2147/IJN.S299443

Abstract

The purpose of this study was to investigate the suitability of nanostructured lipid carriers (NLCs) loaded with miltefosine (HePC) as an anticancer drug for the treatment of breast cancer.HePC-NLCs were prepared using a microemulsion technique and then evaluated for particle size, polydispersity index (PDI), incorporation efficiency, in vitro release of entrapped drug, and hemolytic potential. Furthermore, pharmacokinetic, biodistribution, and liver toxicity analyses were performed in Sprague-Dawley rats, and antitumor efficacy was evaluated in Michigan Cancer Foundation-7 (MCF-7) and squamous cell carcinoma-7 (SCC-7) cells in vitro and in tumour-bearing BALB/c mice in vivo. Advanced analyses including survival rate, immunohistopathology, and terminal deoxynucleotidyl transferase dUTP nick end labelling (TUNEL) assays were performed to evaluate apoptosis in vivo.

The average particle size of the HePC-NLCs was 143 ± 16 nm, with a narrow PDI (0.104 ± 0.002), and the incorporation efficiency was found to be 91 ± 7%. The NLCs released HePC in a sustained manner, and this release was significantly lower than that of free drug. The in vitro hemolytic assay demonstrated a significantly reduced hemolytic potential (~9%) of the NLCs compared to that of the test formulations. The HePC-NLCs demonstrated enhanced pharmacokinetic behaviour over free drug, including extended blood circulation and an abridged clearance rate in rats. Furthermore, the HePC-NLCs exhibited higher cytotoxicity than the free drug in MCF-7 and SCC-7 cells. Moreover, the HePC-NLCs showed significantly enhanced (

< 0.005) antitumor activity compared to that of the control and free drug-treated mouse groups. Tumour cell apoptosis was also confirmed, indicating the antitumor potential of the HePC-NLCs.

These findings demonstrate the ability of NLCs as a drug delivery system for enhanced pharmacokinetic, antitumor, and apoptotic effects, most importantly when loaded with HePC.